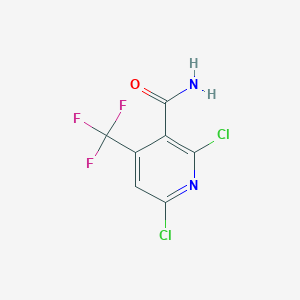

2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMYDDLYJBPUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371668 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-67-3 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158063-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods related to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide, is a halogenated pyridine derivative.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 158063-67-3 | [1][2] |

| Molecular Formula | C₇H₃Cl₂F₃N₂O | [1] |

| Molecular Weight | 259.01 g/mol | [1][2] |

| Melting Point | 198-200 °C | [2] |

| Boiling Point | 267 °C | [2] |

| Density | 1.631 g/cm³ | [2] |

| Flash Point | 115 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Information not widely available, but likely soluble in common organic solvents. | |

| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | [1] |

| Synonyms | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | [1] |

Synthesis and Purification

Representative Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Precursor 4-(Trifluoromethyl)nicotinic Acid

A common route to the precursor, 4-(trifluoromethyl)nicotinic acid, involves the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent hydrolysis.

Step 1: Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

-

Ethyl trifluoroacetoacetate and cyanoacetamide are reacted in the presence of a base (e.g., N-methylmorpholine, triethylamine, or pyridine) in a suitable solvent.[3]

-

The reaction mixture is typically refluxed for several hours.

-

The resulting product is then isolated by filtration.[3]

Step 2: Chlorination to form 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine

-

The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures.[3]

Step 3: Hydrolysis to 4-(trifluoromethyl)nicotinic acid

-

The cyano group of the chlorinated intermediate is hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions.

Experimental Protocol: Final Synthesis and Purification

Step 4: Acyl Chloride Formation

-

4-(trifluoromethyl)nicotinic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.[1] This reaction is typically carried out in an inert solvent.

Step 5: Amidation

-

The acyl chloride is then reacted with an ammonia source to form the final product, this compound.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Methods

The characterization of this compound and related compounds typically involves standard analytical techniques.

| Analytical Method | Purpose |

| ¹H NMR | To determine the number and types of protons in the molecule, confirming the structure. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule, such as the amide and C-Cl bonds. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

Note on Spectral Data: Specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature. However, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Biological Activity and Applications

There is limited direct information available on the biological activity of this compound itself. Its primary significance in the scientific literature is as a key intermediate in the synthesis of agrochemicals, particularly insecticides.[4]

Role as a Synthetic Intermediate

This compound serves as a building block for more complex molecules with pronounced biological activities. A notable example is its precursor relationship to the insecticide flonicamid.

Caption: Illustrates the role of the title compound as an intermediate.

Biological Activity of Related Compounds

While the target compound may not be bioactive, understanding the biological activity of the molecules derived from it is crucial for drug and pesticide development. For instance, flonicamid, synthesized from a related nicotinamide precursor, is a selective insecticide that acts on the chordotonal organs of insects, disrupting their feeding behavior.[5] The active metabolite of flonicamid is 4-trifluoromethylnicotinamide (TFNA-AM).[5]

This highlights the importance of this compound as a scaffold that, upon further chemical modification, can lead to compounds with significant and specific biological effects. Research into novel nicotinamide derivatives continues to explore their potential as fungicides and insecticides.[6][7][8][9][10]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While detailed, publicly accessible protocols for its synthesis and specific spectral data are scarce, its preparation follows established synthetic routes for halogenated nicotinamides. Its primary importance lies in its role as a precursor to biologically active molecules, particularly in the agrochemical sector. Further research into the derivatization of this compound could yield novel compounds with potent and selective biological activities.

References

- 1. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 9. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Elucidation of the Structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,6-dichloro-4-(trifluoromethyl)nicotinamide, a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. Due to the limited availability of direct experimental data in public literature, this document outlines a plausible synthetic pathway and predicted analytical data to facilitate its synthesis and characterization. The guide includes detailed hypothetical experimental protocols, tabulated physicochemical and spectral data, and a visual representation of the proposed synthetic route.

Introduction

This compound is a complex substituted pyridine molecule. The presence of two chlorine atoms, a trifluoromethyl group, and a nicotinamide moiety suggests its potential for diverse biological activities. Halogenated pyridines are known scaffolds in numerous pharmaceuticals and agrochemicals, often imparting increased metabolic stability and binding affinity. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly influence the electronic properties and lipophilicity of the molecule. This guide aims to provide a foundational understanding of its synthesis and structural properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | PubChem[1] |

| CAS Number | 158063-67-3 | Finetech Industry Limited[2] |

| Molecular Formula | C₇H₃Cl₂F₃N₂O | PubChem[1] |

| Molecular Weight | 259.01 g/mol | PubChem[1] |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | 198-200 °C | Parchem[3] |

| Boiling Point | 267 °C (Predicted) | Parchem[3] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | - |

Proposed Synthetic Pathway

A potential multi-step synthesis for this compound is outlined below. This pathway commences with the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form a dihydroxypyridine intermediate, followed by chlorination, hydrolysis, and amidation.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound based on established chemical transformations.

Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

This procedure is adapted from a patented method for a similar compound[4].

-

Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a strong base, such as potassium hydroxide.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Chlorination: To the dried dihydroxypyridine, slowly add phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for several hours.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

-

Hydrolysis: In a round-bottom flask, suspend 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine in a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the hydrolysis of the nitrile group to a carboxylic acid is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry to obtain 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

Synthesis of this compound

-

Acyl Chloride Formation: In a dry flask under an inert atmosphere, suspend 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in an anhydrous solvent (e.g., dichloromethane).

-

Add thionyl chloride or oxalyl chloride dropwise at room temperature.

-

Stir the reaction mixture for a few hours until the conversion to the acyl chloride is complete.

-

Remove the excess reagent and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF).

-

Cool the solution in an ice bath and bubble ammonia gas through it or add aqueous ammonia dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectral data for the structural confirmation of this compound.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Singlet | 1H | Aromatic-H (H-5) |

| ~ 7.5 | Broad Singlet | 1H | -NH₂ |

| ~ 6.0 | Broad Singlet | 1H | -NH₂ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Amide) |

| ~ 152 | C-Cl (C-2 or C-6) |

| ~ 150 | C-Cl (C-6 or C-2) |

| ~ 140 (q, J ≈ 35 Hz) | C-CF₃ (C-4) |

| ~ 125 | C-H (C-5) |

| ~ 122 (q, J ≈ 275 Hz) | -CF₃ |

| ~ 118 | C-CONH₂ (C-3) |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 258/260/262 | High | [M]⁺• (Isotopic pattern for 2 Cl) |

| 241/243/245 | Moderate | [M - NH₃]⁺• |

| 225/227/229 | Moderate | [M - CONH₂]⁺• |

| 190/192 | Low | [M - Cl - CONH₂]⁺ |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or associated signaling pathways for this compound. However, based on its structural similarity to other known bioactive molecules, it could potentially exhibit insecticidal, herbicidal, or other pharmacological properties. Further research is required to elucidate its biological function.

Caption: General workflow for determining biological activity.

Conclusion

This technical guide provides a theoretical framework for the synthesis and structural elucidation of this compound. The proposed synthetic route offers a viable path for its preparation, and the predicted analytical data serves as a benchmark for its characterization. Further experimental validation is necessary to confirm these findings and to explore the potential biological activities of this novel compound. This document is intended to be a valuable resource for researchers embarking on the study of this and related halogenated nicotinamide derivatives.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS: 158063-67-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. US2993051A - Process for making nicotinamide - Google Patents [patents.google.com]

- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)nicotinamide (CAS 158063-67-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide, a halogenated pyridine derivative with the CAS number 158063-67-3. Due to a lack of direct biological data, this document focuses on its chemical properties, detailed synthesis as a chemical intermediate, and a hypothesized biological significance based on the known activity of structurally related compounds. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₃Cl₂F₃N₂O. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 259.01 g/mol | [1] |

| Melting Point | 198-200 °C | [2] |

| Boiling Point | 266.6 °C at 760 mmHg | [1] |

| Density | 1.631 g/cm³ | [1] |

| Flash Point | 115 °C | [2] |

| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | [1] |

Synthesis

This compound is not a widely commercialized end-product but rather a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. Its synthesis can be achieved through a multi-step process, as detailed in patent literature. The following protocol is adapted from the synthesis of a close precursor, 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine, with the final step being the hydrolysis of the nitrile to the amide.

Experimental Protocol: Synthesis of this compound

This protocol is divided into three main stages:

Stage 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt

-

In a reaction vessel equipped with a reflux condenser and a stirrer, mix cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base (e.g., N-methylmorpholine, triethylamine, or pyridine). The molar ratio of cyanoacetamide to ethyl trifluoroacetoacetate to the organic base is typically 1:1.5:3.[3]

-

Heat the mixture to reflux at a temperature of 75-80 °C for 10-15 hours.[3]

-

After the reaction is complete, cool the mixture and filter the resulting precipitate.

-

Wash the filtered solid and dry it to obtain the 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt.[3]

Stage 2: Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine

-

In a suitable reactor, mix the 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt obtained in Stage 1 with phosphorus oxychloride (POCl₃).[3]

-

Heat the mixture to reflux at a temperature of 125-135 °C for 15-20 hours.[3]

-

After the reaction, purify and concentrate the mixture to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.[3]

Stage 3: Hydrolysis to this compound

-

The 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine is subjected to controlled hydrolysis to convert the cyano group to a carboxamide group. This can be achieved using either acidic or basic conditions. A common method involves heating with a strong acid like sulfuric acid or a base like sodium hydroxide in a suitable solvent.

-

The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

The solvent is then removed under reduced pressure to yield the final product, this compound.

Biological Activity and Potential Mechanism of Action (Hypothesized)

There is no direct experimental data available in the public domain regarding the biological activity of this compound. However, its close structural analog, 4-trifluoromethylnicotinamide (TFNA-AM) , is the active metabolite of the insecticide flonicamid.[4][5] This suggests that this compound may have been synthesized as part of research programs aimed at discovering new insecticidal agents.

The established mechanism of action for TFNA-AM involves the modulation of chordotonal organs in insects.[5] These are mechanosensory organs that are crucial for hearing, balance, and proprioception in insects. TFNA-AM is a potent modulator of these organs, leading to symptoms like uncoordinated movement and cessation of feeding in susceptible insects.[5][6]

It is hypothesized that TFNA-AM acts upstream of the Transient Receptor Potential Vanilloid (TRPV) channels in chordotonal neurons. While it does not directly activate these channels, it is believed to inhibit nicotinamidase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[6] This inhibition leads to an accumulation of nicotinamide, which in turn causes an overstimulation of the TRPV channels, disrupting the normal function of the chordotonal organs.[6]

Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action if it were to be investigated for insecticidal properties. The presence of the two chlorine atoms on the pyridine ring would significantly alter its electronic and steric properties, which could impact its potency and selectivity.

References

- 1. This compound | C7H3Cl2F3N2O | CID 2736874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 4. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for "2,6-Dichloro-4-(trifluoromethyl)nicotinamide" did not yield specific data for a compound with this exact structure. The available scientific literature overwhelmingly points to the closely related compound, 4-(trifluoromethyl)nicotinamide (TFNA-AM) , the active metabolite of the insecticide Flonicamid, as the likely subject of interest. This guide will, therefore, focus on the well-documented mechanism of action of TFNA-AM.

Executive Summary

4-(Trifluoromethyl)nicotinamide (TFNA-AM) is the biologically active metabolite of the selective insecticide Flonicamid. It acts as a potent modulator of insect chordotonal organs, the primary mechanoreceptors for hearing, gravity sensing, and proprioception. The core mechanism of action involves the specific inhibition of the enzyme nicotinamidase (Naam). This inhibition leads to the accumulation of nicotinamide within chordotonal neurons, which in turn results in the over-activation of Transient Receptor Potential Vanilloid (TRPV) channels. The subsequent disruption of mechanosensory signaling leads to a loss of coordination, cessation of feeding, and ultimately, insect mortality. This unique mode of action places TFNA-AM in a distinct class of insecticides with a favorable safety profile for non-target organisms.

Core Mechanism of Action: From Pro-insecticide to Chordotonal Organ Disruption

Flonicamid itself is a pro-insecticide with weak intrinsic activity.[1] Following ingestion by the target insect, it is metabolized to its active form, TFNA-AM. The primary site of action for TFNA-AM is the chordotonal organs, which are specialized stretch receptors crucial for an insect's ability to perceive sound, orientation, and the position of its limbs.[2][3]

The key molecular target of TFNA-AM has been identified as nicotinamidase (Naam), an enzyme responsible for the hydrolysis of nicotinamide to nicotinic acid.[4] By inhibiting Naam, TFNA-AM causes a buildup of endogenous nicotinamide within the chordotonal neurons.[4] This accumulation of nicotinamide leads to the over-stimulation of TRPV channels, specifically the Nanchung (Nan) and Inactive (Iav) channels in Drosophila.[4] While TFNA-AM itself does not directly activate these channels, the elevated nicotinamide levels trigger their excessive opening, leading to a sustained influx of calcium ions (Ca²⁺).[1][4] This uncontrolled Ca²⁺ influx disrupts the normal transduction of mechanical stimuli, effectively "blinding" the insect to its physical surroundings and leading to the characteristic symptoms of Flonicamid poisoning, such as uncoordinated movement and rapid cessation of feeding.[1][5]

Quantitative Data

The following table summarizes the key quantitative data available for the interaction of TFNA-AM with its molecular target.

| Compound | Target | Assay Type | Value | Organism | Reference |

| TFNA-AM | Nicotinamidase (Naam) | Enzymatic Inhibition Assay | IC₅₀ = 0.72 µM | Drosophila melanogaster | [4] |

| TFNA-AM | Negative Geotaxis | Behavioral Assay | Effective at ≥ 20 µM | Drosophila melanogaster | [4] |

| Nicotinamide | Negative Geotaxis | Behavioral Assay | Effective at > 10 mM | Drosophila melanogaster | [4] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of TFNA-AM in Chordotonal Neurons

References

- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An insecticide target in mechanoreceptor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Potential Biological Activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is not extensively available in public literature. This guide provides an in-depth analysis of the known biological activities of structurally analogous compounds to infer the potential therapeutic and agrochemical applications of the target molecule. The information presented herein is intended to guide future research and development efforts.

Executive Summary

This compound is a halogenated pyridinecarboxamide derivative. While this specific molecule has not been the focus of extensive biological investigation, its structural motifs are present in a variety of biologically active compounds. By examining the activities of its close analogs, we can project potential applications and mechanisms of action. This document synthesizes available data on these related molecules to provide a predictive overview of the target compound's likely biological profile, focusing on potential antifungal and insecticidal properties. Detailed experimental protocols from these analog studies are provided to facilitate further research.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit two primary forms of biological activity: antifungal and insecticidal.

Potential Antifungal Activity

The most compelling evidence for the potential bioactivity of our target compound comes from studies on N-phenylacetamides bearing the same 2,6-dichloro-4-(trifluoromethyl)phenyl group. Specifically, 2-chloro-N-phenylacetamide has demonstrated significant efficacy against pathogenic fungi.

Mechanism of Action: The precise mechanism is not fully elucidated, but studies suggest it may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) or interaction with ergosterol in the fungal plasma membrane.[1][2] The presence of the dichlorinated trifluoromethylphenyl moiety appears crucial for this activity.

Potential Insecticidal Activity

The insecticidal potential is inferred from two main classes of related compounds:

-

Pyrazoles: Fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles have been synthesized and shown to possess significant insecticidal properties.[3]

-

Pyridinecarboxamides: The commercial insecticide flonicamid is a nicotinamide derivative that, while lacking the dichloro- substitution, shares the 4-(trifluoromethyl)nicotinamide core. Flonicamid is a pro-insecticide that is metabolized in insects to 4-trifluoromethylnicotinamide (TFNA-AM) .[4]

Mechanism of Action: TFNA-AM is a potent modulator of chordotonal organs in insects.[4] These are mechanosensory organs crucial for hearing, balance, and coordination. Disruption of these organs leads to a cessation of feeding, uncoordinated movement, and eventual death from starvation and dehydration.[4][5] It is hypothesized that TFNA-AM acts upstream of Transient Receptor Potential Vanilloid (TRPV) channels, leading to their over-activation.[4][6][7]

Quantitative Data from Analog Studies

The following tables summarize the quantitative data obtained from studies on the aforementioned structural analogs.

Table 1: In Vitro Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Reference |

| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [8][9][10] |

| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 1024 | [8][9][10] |

| Candida tropicalis | 16 - 256 | Not Reported | [1] |

| Aspergillus niger | 32 - 256 | 64 - 1024 | [2] |

Table 2: Biofilm Inhibition by 2-chloro-N-phenylacetamide

| Fungal Species | Activity | Concentration | % Inhibition/Rupture | Reference |

| Candida albicans | Biofilm Formation Inhibition | Sub-inhibitory (MIC/4) | >50% | [9] |

| Candida albicans | Pre-formed Biofilm Rupture | Not Specified | Up to 87% | [8][10] |

| Candida parapsilosis | Biofilm Formation Inhibition | Sub-inhibitory (MIC/4) | >50% | [9] |

| Candida tropicalis | Biofilm Formation Inhibition | 1/4 MIC to 8 x MIC | >50% | [1] |

| Candida tropicalis | Mature Biofilm Reduction | MIC | >50% | [1] |

Experimental Protocols from Analog Studies

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies on 2-chloro-N-phenylacetamide.[1][8][10]

-

Microorganism Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.

-

Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar after incubation.

Fungal Biofilm Inhibition and Disruption Assay

This protocol is based on methodologies used for 2-chloro-N-phenylacetamide.[1][9]

-

Biofilm Formation: A standardized fungal cell suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

-

For Inhibition Assay: The test compound is added to the wells along with the fungal suspension at the beginning of the incubation period.

-

For Disruption Assay: Pre-formed biofilms are washed with phosphate-buffered saline (PBS), and then fresh medium containing the test compound is added.

-

Incubation: Plates are incubated for a further 24 hours.

-

Quantification: The medium is removed, and the wells are washed with PBS to remove non-adherent cells. The remaining biofilm is quantified using a crystal violet staining assay or an XTT reduction assay, which measures metabolic activity. The absorbance is read using a microplate reader.

Visualizations: Pathways and Workflows

Inferred Insecticidal Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the insecticidal activity of 4-trifluoromethylnicotinamide (TFNA-AM), the active metabolite of flonicamid. It is hypothesized that this compound, if it possesses insecticidal activity, may act through a similar pathway.

References

- 1. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flonicamid [lsuagcenter.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Technical Guide

Disclaimer: This document provides a technical overview of potential therapeutic targets for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Due to a lack of direct experimental data on this specific compound, the information presented herein is an extrapolation based on the well-established biological roles of its core chemical scaffold, nicotinamide. The proposed targets and pathways require experimental validation.

Introduction

This compound is a halogenated derivative of nicotinamide, the amide form of vitamin B3. Nicotinamide is a critical precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism, DNA repair, and a myriad of signaling pathways. Alterations to the nicotinamide structure, such as the addition of dichloro and trifluoromethyl groups, can significantly modify its chemical properties, potentially altering its interaction with biological targets. This guide explores the putative therapeutic targets of this compound by examining the key enzymes and signaling pathways modulated by its parent molecule, nicotinamide.

Core Putative Therapeutic Targets

The primary molecular targets of nicotinamide are enzymes that utilize NAD+ as a substrate or are involved in its biosynthesis. These represent the most probable, yet unconfirmed, targets for this compound.

NAD+ Salvage Pathway and Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide is a cornerstone of the NAD+ salvage pathway, which recycles it back into NAD+ to maintain cellular pools of this vital coenzyme. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).

-

Potential Therapeutic Angle: Inhibition or modulation of NAMPT activity could be a therapeutic strategy in diseases with altered NAD+ metabolism, such as cancer. The structural modifications of this compound may confer inhibitory or altered substrate properties at the NAMPT active site.

Table 1: Quantitative Data on NAMPT Inhibitors

| Compound | Target | IC50 | Assay Type |

| FK866 | NAMPT | ~0.3 nM | Enzymatic |

Note: Data for established inhibitors are provided for comparative purposes.

Sirtuins (SIRTs)

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in cellular stress responses, DNA repair, metabolism, and longevity. Nicotinamide is a known inhibitor of sirtuin activity.

-

Potential Therapeutic Angle: The ability to inhibit sirtuins has therapeutic implications in cancer and other diseases where sirtuin activity is dysregulated. The modified nicotinamide structure of this compound could potentially lead to more potent or selective sirtuin inhibition. Conversely, if the compound is metabolized to an NAD+ analog, it could indirectly modulate sirtuin activity.

Table 2: Quantitative Data on Sirtuin Modulators

| Compound | Target | IC50/EC50 | Effect |

| Nicotinamide | SIRT1 | 50-180 µM | Inhibition |

| Resveratrol | SIRT1 | Varies | Activation |

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair and programmed cell death. They utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins. Nicotinamide acts as an inhibitor of PARP activity.

-

Potential Therapeutic Angle: PARP inhibitors are an established class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations). This compound, as a nicotinamide derivative, is a candidate for PARP inhibition.

Table 3: Quantitative Data on PARP Inhibitors

| Compound | Target | IC50 |

| Olaparib | PARP1/2 | ~5 nM |

| Nicotinamide | PARP1 | Millimolar range |

CD38

CD38 is a transmembrane glycoprotein with NAD+ glycohydrolase activity, making it a major consumer of cellular NAD+. It hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide.

-

Potential Therapeutic Angle: Inhibition of CD38 can increase cellular NAD+ levels, which is a potential therapeutic strategy for age-related and metabolic diseases. The interaction of this compound with CD38 is unknown, but as a nicotinamide analog, it could potentially modulate its enzymatic activity.

Table 4: Quantitative Data on CD38 Inhibitors

| Compound | Target | IC50 |

| Apigenin | CD38 | Micromolar range |

| Quercetin | CD38 | Micromolar range |

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the central role of nicotinamide in key cellular signaling pathways, which are the putative pathways for this compound.

Caption: Putative role in the NAD+ Salvage Pathway.

Caption: Overview of NAD+-dependent signaling pathways and putative modulation.

Experimental Protocols

The following are generalized protocols for in vitro enzymatic assays to evaluate the activity of this compound against its putative targets.

SIRT1 Enzymatic Activity Assay (Fluorometric)

This assay measures the deacetylation of a fluorogenic substrate by SIRT1.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare working solutions of recombinant human SIRT1 enzyme, a fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine), and NAD+ in the assay buffer.

-

-

Assay Procedure:

-

To a 96-well black, flat-bottom plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nicotinamide).

-

Add the SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells.

-

Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure fluorescence intensity (Excitation ~350-360 nm, Emission ~450-460 nm).

-

-

Data Analysis:

Caption: Workflow for a fluorometric SIRT1 activity assay.

PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ by PARP1.[5][6]

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Prepare a mixture of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA).

-

Prepare a working solution of β-NAD+.

-

-

Assay Procedure:

-

Add the test compound dilutions to a 384-well black plate.

-

Add the PARP1 enzyme/activated DNA mixture to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding the β-NAD+ solution.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal using an NAD+ detection kit (e.g., involving nicotinamidase and a developer reagent).

-

-

Data Analysis:

Caption: Workflow for a fluorometric PARP1 inhibition assay.

CD38 NADase Activity Assay (Fluorometric)

This assay measures the hydrolysis of the NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), by CD38.

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in CD38 assay buffer.

-

Dilute recombinant human CD38 enzyme in the assay buffer.

-

Prepare a working solution of ε-NAD+.

-

-

Assay Procedure:

-

To a 96-well white opaque microplate, add the test compound dilutions.

-

Add the diluted CD38 enzyme solution.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the ε-NAD+ substrate solution.

-

Measure fluorescence kinetically or as an endpoint after incubation at 37°C (Excitation: 300 nm, Emission: 410 nm).

-

-

Data Analysis:

Caption: Workflow for a fluorometric CD38 NADase assay.

Conclusion

Based on its core nicotinamide structure, this compound has the potential to interact with a range of therapeutically relevant targets involved in NAD+ metabolism. The primary putative targets include NAMPT, sirtuins, PARPs, and CD38. The addition of dichloro and trifluoromethyl groups may significantly alter the potency, selectivity, and pharmacokinetic properties of the compound compared to nicotinamide. The experimental protocols outlined in this guide provide a starting point for the in vitro characterization of this compound's activity against these potential targets. Further investigation is required to validate these hypotheses and to understand the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 4. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Nicotinamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production.[1] Beyond its physiological role, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel nicotinamide derivatives, with a focus on their therapeutic potential as inhibitors of key biological targets, including histone deacetylases (HDACs), succinate dehydrogenase (SDH), and vascular endothelial growth factor receptor-2 (VEGFR-2).

This document details the synthetic strategies employed to create diverse libraries of nicotinamide analogs, presents their biological activities in structured tables, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and research methodologies.

Synthetic Strategies for Novel Nicotinamide Derivatives

The synthesis of novel nicotinamide derivatives often involves the modification of the core nicotinamide structure to enhance potency, selectivity, and drug-like properties. Common strategies include one-pot multi-component reactions, functional group transformations, and the introduction of diverse substituents.

General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

A prevalent method for synthesizing N-(thiophen-2-yl) nicotinamide derivatives involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride. This approach allows for the introduction of various substituents on both the thiophene and pyridine rings to explore structure-activity relationships.[2]

One-Pot Synthesis of Pyrazole-Nicotinamide Derivatives

One-pot reactions have gained traction for their efficiency and atom economy. For instance, novel nicotinamide derivatives bearing a substituted pyrazole moiety can be synthesized via a one-pot reaction, which is particularly useful for generating a library of compounds for screening.[3]

Synthesis of 2-Aminonicotinamide Derivatives

The synthesis of 2-aminonicotinamide derivatives can be achieved through various routes, including the nucleophilic substitution of a leaving group on the pyridine ring. These derivatives serve as valuable intermediates for further functionalization.

Key Biological Targets and Signaling Pathways

Novel nicotinamide derivatives have shown significant promise in modulating the activity of several key enzymes and signaling pathways implicated in various diseases, including cancer and fungal infections.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDACs is associated with the development and progression of cancer. Nicotinamide derivatives have been designed as HDAC inhibitors, leading to the accumulation of acetylated histones, chromatin relaxation, and altered gene expression, ultimately resulting in cell cycle arrest and apoptosis.[4]

HDAC Inhibition Signaling Pathway

Succinate Dehydrogenase (SDH) Inhibition

SDH, also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. Inhibition of SDH disrupts the Krebs cycle and electron transport, leading to a bioenergetic crisis and cell death. Nicotinamide derivatives have been developed as potent SDH inhibitors, particularly for their antifungal and fungicidal activities.[3][5]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis. Several novel nicotinamide derivatives have been designed to target and inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival.[6][7][8]

VEGFR-2 Signaling Pathway

NAD+ Salvage Pathway

The NAD+ salvage pathway is a critical metabolic route for regenerating NAD+ from its precursors, including nicotinamide. This pathway is essential for maintaining cellular NAD+ levels, which are vital for various biological processes. Some nicotinamide derivatives can be metabolized through this pathway to form unnatural NAD analogs that can inhibit other enzymes, such as IMPDH, leading to cellular toxicity in cancer cells.

NAD+ Salvage Pathway and Prodrug Activation

Experimental Workflows

The discovery and development of novel nicotinamide derivatives follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug Discovery and Development Workflow

A fundamental aspect of characterizing these derivatives is the in vitro kinase assay, which measures the compound's ability to inhibit the activity of a specific kinase, such as VEGFR-2.

In Vitro Kinase Assay Workflow

Data Presentation

The biological activity of novel nicotinamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or minimum inhibitory concentration (MIC) values. The following tables summarize the quantitative data for various classes of nicotinamide derivatives against different targets and cell lines.

Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Novel Nicotinamide Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| HDAC Inhibitors | |||

| 6b | pan-HDAC | 4.648 | [9] |

| 6n | pan-HDAC | 5.481 | [9] |

| BG45 (Reference) | pan-HDAC | 5.506 | [9] |

| 6b | HDAC3 | 0.694 | [9] |

| 6b | B16F10 (Melanoma) | 4.66 | [9] |

| VEGFR-2 Inhibitors | |||

| 8 | HCT-116 (Colon) | 5.4 | [3] |

| 8 | HepG2 (Liver) | 7.1 | [3] |

| Sorafenib (Reference) | HCT-116 (Colon) | 9.30 | [2] |

| Sorafenib (Reference) | HepG2 (Liver) | 7.40 | [2] |

| 10 | HCT-116 (Colon) | 15.4 | [2] |

| 10 | HepG2 (Liver) | 9.8 | [2] |

| 7 | HCT-116 (Colon) | 15.7 | [2] |

| 7 | HepG2 (Liver) | 15.5 | [2] |

| 6 | HCT-116 (Colon) | 22.09 | [2] |

| 11 | HCT-116 (Colon) | 20.17 | [2] |

| 6 | HepG2 (Liver) | 19.50 | [2] |

| 11 | HepG2 (Liver) | 21.60 | [2] |

| 8 | VEGFR-2 | 0.07702 | [3] |

| Sorafenib (Reference) | VEGFR-2 | 0.05365 | [3] |

| 10 | VEGFR-2 | 0.1451 | [2] |

| 11 | VEGFR-2 | 0.0866 | [2] |

| 6 | VEGFR-2 | 0.2919 | [2] |

| 7 | VEGFR-2 | 0.2502 | [2] |

| 10 | VEGFR-2 | 0.051 | [10] |

| 10 | MCF-7 (Breast) | 8.25 | [10] |

| 10 | HCT-116 (Colon) | 6.48 | [10] |

| ALKBH2 Inhibitors | |||

| AH2-15c | ALKBH2 | 0.031 | [7] |

Table 2: Antifungal and SDH Inhibitory Activities of Novel Nicotinamide Derivatives

| Compound | Target/Organism | IC50/EC50/MIC | Reference |

| SDH Inhibitors | |||

| 4b | SDH | 3.18 µM (IC50) | [8] |

| 3l | Helminthosporium maydis | 33.5 µM (EC50) | [3] |

| 3l | Rhizoctonia cerealis | 21.4 µM (EC50) | [3] |

| Antifungal Agents | |||

| 16g | Candida albicans SC5314 | 0.25 µg/mL (MIC) | [11] |

| 16g | Fluconazole-resistant C. albicans | 0.125–1 µg/mL (MIC) | [11] |

| 4a | Botrytis cinerea | 40.54% inhibition | [8] |

| 4 | B. subtilis | 160 µg/mL (MIC) | [6] |

| 4 | E. coli | 160 µg/mL (MIC) | [6] |

| 4 | C. albicans | 160 µg/mL (MIC) | [6] |

| 5 | B. subtilis | 160 µg/mL (MIC) | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative nicotinamide derivatives and for key biological assays used in their evaluation.

Synthesis Protocols

General Procedure for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (4a-s): [2]

-

To a solution of the appropriate nicotinic acid (1) (2.3 mmol) in CH2Cl2 (20 mL), add oxalyl chloride (6.9 mmol) dropwise, followed by a drop of DMF.

-

Stir the mixture at room temperature for 6 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the acyl chloride (2).

-

Dissolve the corresponding substituted thiophen-2-amine (3) (2.0 mmol) and triethylamine (3.0 mmol) in CH2Cl2 (20 mL).

-

Add the freshly prepared acyl chloride (2) (2.3 mmol) in CH2Cl2 (10 mL) dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 10 hours.

-

Pour the reaction mixture into ice water and extract with CH2Cl2.

-

Wash the organic layer with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the target compounds (4a-s).

One-Pot Synthesis of Pyrazole-Nicotinamide Derivatives: [3]

A general procedure for the one-pot synthesis of pyrazole-nicotinamide derivatives involves the reaction of a hydrazine, a β-dicarbonyl compound, and a nicotinoyl chloride derivative in a suitable solvent, often with a catalyst. The specific conditions, such as temperature and reaction time, will vary depending on the specific reactants.

Biological Assay Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay: [6]

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme to the wells and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

-

Incubate the reaction for a set time at a controlled temperature.

-

Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate) using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antifungal Susceptibility Testing against Candida albicans: [11]

-

Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Prepare an inoculum of Candida albicans and adjust the cell density to a standard concentration.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at an appropriate temperature for a specified period.

-

Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

MTT Assay for Anticancer Activity:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The nicotinamide scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic versatility of nicotinamide allows for the creation of diverse chemical libraries that can be screened against a wide range of biological targets. The derivatives highlighted in this guide demonstrate significant potential as inhibitors of HDACs, SDH, and VEGFR-2, with promising applications in oncology and infectious diseases. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of nicotinamide-based therapeutics. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising preclinical findings into clinically effective drugs.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01223F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar [semanticscholar.org]

Technical Guide: Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 2,6-dichloro-4-(trifluoromethyl)nicotinamide, a compound of interest in medicinal chemistry and drug discovery. Due to limited publicly available experimental data, this document focuses on presenting the known physical and chemical properties, alongside standardized, detailed protocols for conducting comprehensive solubility and stability studies. These protocols are based on established methodologies for active pharmaceutical ingredients (APIs) and are intended to guide researchers in generating robust and reliable data. Additionally, a potential mechanism of action is proposed based on the activity of structurally related nicotinamide derivatives, and is visualized alongside experimental workflows using the DOT language.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of dichloro and trifluoromethyl groups on the nicotinamide scaffold suggests that the molecule may exhibit unique biological activities and physicochemical properties. Understanding these properties, particularly solubility and stability, is critical for its development as a potential drug candidate or bioactive agent. This guide serves as a foundational resource for researchers, providing the known data and outlining the necessary experimental frameworks for a thorough investigation of this compound.

Physicochemical Properties

The available physicochemical data for this compound is limited. The following table summarizes the currently known properties.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₃N₂O | PubChem |

| Molecular Weight | 259.01 g/mol | PubChem |

| Melting Point | 198-200 °C | Parchem |

| Boiling Point | 267 °C | Parchem |

| Density | 1.631 g/cm³ | Parchem |

| Aqueous Solubility | 5608 mg/L (at 25 °C) | iChemical |

Note: The provided data is sourced from chemical suppliers and databases and should be confirmed through independent experimental verification.

Solubility Studies: Experimental Protocol

To obtain comprehensive solubility data, a standardized experimental protocol is essential. The following outlines the recommended shake-flask method for determining the thermodynamic solubility of this compound in various solvents.

Materials and Equipment

-

This compound (purity >99%)

-

Solvents: Purified water, pH buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Calibrated pH meter

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three replicate measurements.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Experimental Workflow for Solubility Determination

Stability Studies: Experimental Protocol

Stability testing is crucial to understand the degradation pathways and establish the shelf-life of a compound. The following protocol for forced degradation studies is based on the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment

-

This compound (purity >99%)

-

Reagents for stress conditions: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

-

Environmental chambers for temperature and humidity control

-

Photostability chamber with a calibrated light source (UV and visible)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.

-

Other equipment as listed in the solubility protocol.

Forced Degradation Studies

Forced degradation (stress testing) helps to identify likely degradation products and establish the intrinsic stability of the molecule.

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Analyze samples at various time points to determine the extent of degradation.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at different time intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Maintain a parallel set of samples in the dark as controls.

-

Analyze the exposed and control samples.

-

-

Thermal Stability (Solid State):

-

Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled environment.

-

Analyze samples at various time points.

-

Analysis of Degradation

-

Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Quantify the remaining parent compound and the formed degradation products.

-

Use a PDA detector to check for peak purity.

-

If possible, use LC-MS to identify the structure of the major degradation products.

Experimental Workflow for Stability Testing

Potential Mechanism of Action

While the specific biological target of this compound has not been reported, many structurally similar nicotinamide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH).[1][2] SDH is a key enzyme complex in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This mechanism is a common target for fungicides in agriculture.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the succinate dehydrogenase complex by a nicotinamide derivative.

Conclusion

This technical guide provides the currently available data on the physicochemical properties of this compound and outlines standardized protocols for its further investigation. The limited data highlights the need for comprehensive experimental studies to fully characterize its solubility and stability profiles. The provided methodologies offer a robust framework for researchers to generate the necessary data for advancing the development of this compound. The proposed mechanism of action as an SDH inhibitor, based on analogous compounds, provides a starting point for biological evaluation. Further research is essential to validate these properties and explore the full potential of this compound in relevant applications.

References

- 1. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Technical Safety and Toxicity Profile

Disclaimer: Limited direct toxicological data is publicly available for 2,6-dichloro-4-(trifluoromethyl)nicotinamide. This guide provides a comprehensive overview based on available information for structurally related compounds, primarily 4-trifluoromethylnicotinamide (TFNA-AM) and its parent compound, the insecticide flonicamid. The safety and toxicity of this compound should be confirmed through direct experimental evaluation.

Executive Summary

This technical guide provides an in-depth analysis of the potential safety and toxicity profile of this compound. Due to the scarcity of direct data, this report leverages information from structurally similar and metabolically related compounds, including 4-trifluoromethylnicotinamide (TFNA-AM) and the pro-insecticide flonicamid. The guide covers key toxicological endpoints, including acute toxicity, genotoxicity, reproductive and developmental toxicity, and the proposed mechanism of action. Experimental protocols for standard toxicological assessments are also detailed to provide context for the data presented. Visualizations of metabolic pathways and experimental workflows are included to facilitate understanding.

Chemical Identity

| Identifier | Information |

| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide[1] |

| CAS Number | 158063-67-3[1] |

| Molecular Formula | C₇H₃Cl₂F₃N₂O[1] |

| Molecular Weight | 259.01 g/mol [1] |

Acute Toxicity

No specific acute toxicity data (e.g., LD50) for this compound was identified. However, data for the related compound 4-trifluoromethylnicotinamide (TFNA-AM) is available and provides an initial estimate of potential acute toxicity.

Table 1: Acute Toxicity Data for 4-Trifluoromethylnicotinamide (TFNA-AM)

| Hazard Class | GHS Classification | Reference |

| Acute Oral Toxicity | Harmful if swallowed | [2] |

| Acute Dermal Toxicity | Harmful in contact with skin | [2] |

| Acute Inhalation Toxicity | Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | [2] |

Experimental Protocols for Acute Toxicity Testing

Standard protocols for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to a group of rodents at one of a series of fixed dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is then determined.

-

Acute Dermal Toxicity (OECD 402): The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality for 14 days.

-

Acute Inhalation Toxicity (OECD 403): The test animals are exposed to the test substance as a gas, vapor, or aerosol in a controlled atmosphere for a specified period (typically 4 hours). Observations for toxicity and mortality are conducted for 14 days.

Genotoxicity

Direct genotoxicity data for this compound is not available. Studies on the parent compound, flonicamid, suggest a potential for DNA damage at high doses in mice.[3]

Table 2: Genotoxicity Profile of Flonicamid

| Assay | Result | Notes | Reference |

| RAPD markers in mice | DNA damage and degradation at high doses | In vivo study | [3] |

| DNA fragmentation in mice | Increased DNA fragmentation | In vivo study | [3] |

| Comet assay in mice | DNA damage observed | In vivo study | [3] |

Experimental Protocols for Genotoxicity Testing

A battery of in vitro and in vivo tests are typically employed to assess genotoxic potential.

-

Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. The cells are then arrested in metaphase and examined for chromosomal abnormalities.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Reproductive and Developmental Toxicity

There is no specific information on the reproductive and developmental toxicity of this compound. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH S5(R3)), mandate such assessments for new pharmaceutical development.[4][5] These studies are crucial for identifying any adverse effects on fertility, mating performance, and embryonic development.

Experimental Protocols for Reproductive and Developmental Toxicity Testing

-

Fertility and Early Embryonic Development Study (OECD 414): This study is designed to evaluate the effects of a test substance on male and female reproductive performance, including gamete production, mating behavior, fertilization, implantation, and early embryonic development.[6]

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are administered the test substance during the period of organogenesis. The fetuses are examined for any structural abnormalities.[6][7]

-

Extended One-Generation Reproductive Toxicity Study (OECD 443): This comprehensive study design assesses the effects of a test substance on all stages of the reproductive cycle, including the development and reproductive capacity of the offspring.[8]

Mechanism of Action (Inferred from TFNA-AM)

The primary metabolite of flonicamid, 4-trifluoromethylnicotinamide (TFNA-AM), is a potent modulator of chordotonal organs in insects.[9] Chordotonal organs are sensory receptors that detect vibrations and changes in body position. TFNA-AM's action on these organs leads to disruption of coordination and feeding in insects.[9] While flonicamid itself has weak activity, it acts as a pro-insecticide that is metabolized to the more active TFNA-AM.[9] The mechanism is believed to involve the activation of TRPV (Transient Receptor Potential Vanilloid) channels in the chordotonal neurons.[9]

Visualizations

Metabolic Activation of Flonicamid

Caption: Metabolic conversion of the pro-insecticide flonicamid to its active metabolite, TFNA-AM.

General Workflow for Toxicological Assessment

Caption: A generalized workflow for the safety and toxicity assessment of a chemical compound.

Proposed Mechanism of Action of TFNA-AM